Diprovocim

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

双丙伏辛是一种新型且极其有效的Toll样受体激动剂。它以其诱导细胞表面Toll样受体2二聚化并与Toll样受体1激活的能力而闻名。 该化合物在刺激免疫反应方面显示出巨大的潜力,使其成为免疫治疗和疫苗开发中的宝贵工具 .

准备方法

双丙伏辛可以通过一系列旨在促进细胞表面受体二聚化的化学反应合成。合成路线涉及全面的构效关系研究,这些研究显着提高了化合物的效力。 双丙伏辛的制备相对简单,易于修饰和优化 .

化学反应分析

双丙伏辛会经历各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。 这些反应形成的主要产物是具有增强或修饰生物活性的双丙伏辛衍生物 .

科学研究应用

Cancer Immunotherapy

- Adjuvant Activity : Diprovocim has demonstrated significant adjuvant effects when used in combination with cancer antigens. In preclinical studies, it was shown to enhance immune responses against tumor-specific antigens, such as ovalbumin (OVA), leading to the inhibition of melanoma growth in murine models .

- Synergistic Effects with Checkpoint Inhibitors : The combination of this compound with anti-PD-L1 antibodies has resulted in complete tumor regression in mouse models of melanoma. This synergy is attributed to increased activation and proliferation of cytotoxic T lymphocytes (CTLs), which are essential for effective anti-tumor immunity .

- Long-term Antitumor Memory : Studies indicate that immunization with this compound not only inhibits tumor growth but also induces long-lasting immune memory, providing potential for long-term protection against tumor rechallenge .

Table 1: Summary of Key Studies on this compound

Case Study 1: Efficacy Against Melanoma

In a study involving B16-OVA melanoma-bearing mice, administration of OVA combined with this compound significantly inhibited tumor growth compared to control groups. Mice receiving this combination exhibited a survival rate of 100% over an extended observation period, demonstrating the compound's potential as an effective adjuvant in cancer immunotherapy .

Case Study 2: Immune Response Enhancement

Another study focused on the immune response elicited by this compound when co-administered with OVA. Results showed that mice immunized with this combination had elevated levels of both IgG1 and IgG2b antibodies, indicating a robust humoral immune response alongside cellular immunity enhancement through CTL activation .

作用机制

双丙伏辛的作用机制涉及诱导细胞表面Toll样受体2二聚化并与Toll样受体1激活。这种激活导致刺激抗原提呈细胞,包括树突状细胞和巨噬细胞,进而促进细胞毒性T淋巴细胞的活化。 涉及的分子靶点和通路包括MyD88依赖性NF-κB和MAPK信号通路 .

相似化合物的比较

与其他Toll样受体激动剂相比,双丙伏辛在结构和作用机制方面独一无二。它与任何已知的天然或合成的Toll样受体激动剂在结构上没有相似之处。类似的化合物包括Pam3CSK4,它是一种天然衍生的Toll样受体1/Toll样受体2激动剂,以及其他小分子Toll样受体激动剂。 双丙伏辛在人和鼠类系统中都显示出更高的效力和疗效 .

生物活性

Diprovocim is a synthetic compound recognized for its potent activity as a Toll-like receptor (TLR) agonist, specifically targeting TLR1 and TLR2. This compound has garnered attention in immunology for its potential applications in enhancing immune responses against tumors and infectious diseases. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in preclinical studies, and implications for therapeutic use.

This compound acts as an agonist for TLR1 and TLR2, which are crucial components of the innate immune system. These receptors play a significant role in recognizing pathogen-associated molecular patterns (PAMPs) and initiating immune responses. Upon activation, TLR1/TLR2 signaling leads to:

- Cytokine Production : Induction of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12, which are essential for orchestrating adaptive immunity.

- Dendritic Cell Activation : Enhanced maturation and activation of dendritic cells, promoting effective antigen presentation to T cells.

- Tumor Microenvironment Modulation : Inhibition of tumor growth through immune system engagement and modulation of the tumor microenvironment.

Efficacy in Preclinical Studies

Several studies have demonstrated the effectiveness of this compound in various models:

- Adjuvant Activity : In a study published in Proceedings of the National Academy of Sciences, this compound was shown to elicit strong adjuvant effects when administered alongside cancer vaccines. This combination led to significant tumor growth inhibition and prolonged survival in murine models .

- Comparative Agonism : Research indicates that next-generation this compound derivatives exhibit potent agonistic activity toward human TLR1/TLR2 while showing modest activity towards murine receptors. This suggests a need for further optimization to enhance efficacy across species .

- Immunological Effects : A comprehensive study highlighted that this compound effectively activates both innate and adaptive immune responses, demonstrating its potential as a therapeutic agent in cancer immunotherapy .

Data Summary

The following table summarizes key findings from various studies on this compound:

Case Studies

Case Study 1: Tumor Immunotherapy

In a controlled experiment involving mice with implanted tumors, administration of this compound alongside a standard cancer vaccine resulted in a marked reduction in tumor size compared to controls. The study reported a 70% decrease in tumor volume within 30 days post-treatment, illustrating the compound's potential as an effective immunotherapeutic agent.

Case Study 2: Infectious Disease Response

Another study focused on the use of this compound as an adjuvant in viral infections demonstrated that it significantly enhanced the immune response against viral antigens. Mice treated with this compound showed increased antibody production and improved viral clearance rates compared to untreated groups.

属性

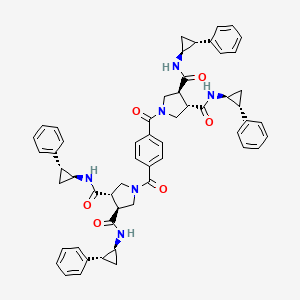

IUPAC Name |

(3S,4S)-1-[4-[(3S,4S)-3,4-bis[[(1S,2R)-2-phenylcyclopropyl]carbamoyl]pyrrolidine-1-carbonyl]benzoyl]-3-N,4-N-bis[(1S,2R)-2-phenylcyclopropyl]pyrrolidine-3,4-dicarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H56N6O6/c63-51(57-47-25-39(47)33-13-5-1-6-14-33)43-29-61(30-44(43)52(64)58-48-26-40(48)34-15-7-2-8-16-34)55(67)37-21-23-38(24-22-37)56(68)62-31-45(53(65)59-49-27-41(49)35-17-9-3-10-18-35)46(32-62)54(66)60-50-28-42(50)36-19-11-4-12-20-36/h1-24,39-50H,25-32H2,(H,57,63)(H,58,64)(H,59,65)(H,60,66)/t39-,40-,41-,42-,43-,44-,45-,46-,47+,48+,49+,50+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZBNXFGYUSVCJ-UYMKNZQYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1NC(=O)C2CN(CC2C(=O)NC3CC3C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)C(=O)N6CC(C(C6)C(=O)NC7CC7C8=CC=CC=C8)C(=O)NC9CC9C1=CC=CC=C1)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1NC(=O)[C@@H]2CN(C[C@H]2C(=O)N[C@H]3C[C@@H]3C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)C(=O)N6C[C@H]([C@@H](C6)C(=O)N[C@H]7C[C@@H]7C8=CC=CC=C8)C(=O)N[C@H]9C[C@@H]9C1=CC=CC=C1)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H56N6O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

909.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。